molecular formula C24H40Cl2N2O2 B2382289 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1327227-56-4

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2382289
CAS No.: 1327227-56-4
M. Wt: 459.5
InChI Key: XVCCWPJQZBJFTI-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems, potentially serving as a pharmaceutical agent or a research tool.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride likely involves multiple steps, including:

    Formation of the cyclohexyl ether: This step may involve the reaction of a tert-butyl cyclohexanol with an appropriate halogenated precursor under basic conditions.

    Piperazine coupling: The next step could involve coupling the cyclohexyl ether with a piperazine derivative, possibly using a coupling reagent like EDCI or DCC.

    Final hydrochloride formation: The final step would involve converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the alcohol group to a ketone.

    Reduction: Reduction of any ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperazine or cyclohexyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions undertaken, but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.

Biology

In biological research, it might serve as a ligand for studying receptor interactions or as a tool for probing cellular pathways.

Medicine

Potential medicinal applications could include its use as a therapeutic agent, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol
  • 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol acetate

Uniqueness

The uniqueness of 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride would lie in its specific structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)oxy-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39ClN2O2.ClH/c1-18-5-8-20(25)15-23(18)27-13-11-26(12-14-27)16-21(28)17-29-22-9-6-19(7-10-22)24(2,3)4;/h5,8,15,19,21-22,28H,6-7,9-14,16-17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCCWPJQZBJFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3CCC(CC3)C(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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